

# A Comparative Analysis of Folic Acid Impurity C in Major Pharmacopoeias

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Folic Acid Impurity C*

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A comprehensive review of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) reveals distinct approaches to the control of **Folic Acid Impurity C**, a key parameter in ensuring the quality and safety of folic acid active pharmaceutical ingredients (APIs) and finished products. While the European and British Pharmacopoeias specify this impurity, the United States Pharmacopeia takes a more general approach to impurity control.

This guide provides a detailed comparison of the acceptance criteria and analytical methodologies for **Folic Acid Impurity C** across these three major pharmacopoeias, offering valuable insights for researchers, scientists, and drug development professionals.

## Data Summary: Acceptance Criteria for Folic Acid Impurity C

The following table summarizes the specified limits for **Folic Acid Impurity C** in the USP, EP, and BP.

Pharmacopoeia	Impurity Name	Acceptance Criteria
United States Pharmacopoeia (USP)	Not individually specified	The USP Folic Acid monograph stipulates a "Chromatographic purity" test where the sum of all impurity peaks, other than the main folic acid peak, must not exceed 2.0%. <sup>[1]</sup> Folic Acid Impurity C is not individually named or limited.
European Pharmacopoeia (EP)	Folic Acid Impurity C (Isofolic acid)	While listed as a specified impurity, a specific individual limit for Impurity C is not explicitly defined in the general monograph. It falls under the category of "any other impurity," which has a limit of not more than 0.5%. The total of "other impurities" is limited to not more than 1.0%. <sup>[2]</sup>
British Pharmacopoeia (BP)	Folic Acid Impurity C (Isofolic acid)	The British Pharmacopoeia harmonizes with the European Pharmacopoeia monograph for Folic Acid. Therefore, the specifications for Impurity C are the same as in the EP. It is a specified impurity, and its limit is controlled under the "any other impurity" category at not more than 0.5%.

## Experimental Protocols: Analytical Methodologies

The detection and quantification of **Folic Acid Impurity C** are performed using liquid chromatography. The methodologies outlined in the European Pharmacopoeia, and by

extension the British Pharmacopoeia, are detailed below. The United States Pharmacopoeia employs a different chromatographic method for its general purity test.

## European Pharmacopoeia (EP) and British Pharmacopoeia (BP) Method for Related Substances

The EP and BP utilize a liquid chromatography method for the determination of folic acid and its related substances, including Impurity C.[\[2\]](#)

- Method: Liquid Chromatography
- Solution A: 28.6 g/L solution of sodium carbonate R.
- Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.
- Reference Solution (for any other impurity): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase and then dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (this corresponds to 0.5% of the test solution concentration).
- Column:
  - Size: 1 = 0.25 m, Ø = 4.0 mm
  - Stationary Phase: Spherical octylsilyl silica gel for chromatography R (5 µm) with a carbon loading of 12.5 per cent, a specific surface of 350 m<sup>2</sup>/g and a pore size of 10 nm.
- Mobile Phase: Mix 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium hydrogen phosphate R.
- Flow Rate: 0.6 mL/min
- Detection: Spectrophotometer at 280 nm
- Injection Volume: 5 µL

- Run Time: 3 times the retention time of folic acid.
- Relative Retention: With reference to folic acid (retention time = about 8.5 min), the relative retention for Impurity C is about 0.9.[2]

## United States Pharmacopeia (USP) Method for Chromatographic Purity

The USP employs a different liquid chromatography method to assess the overall purity of Folic Acid, without singling out Impurity C.[1]

- Method: Liquid Chromatography
- Mobile Phase: Transfer 2.0 g of monobasic potassium phosphate to a 1000-mL volumetric flask, and dissolve in about 650 mL of water. Add 15.0 mL of a 0.5 M solution of tetrabutylammonium hydroxide in methanol, 7.0 mL of 3 N phosphoric acid, and 270 mL of methanol. Cool to room temperature, adjust with 3 N phosphoric acid or 6 N ammonium hydroxide to a pH of 5.0, dilute with water to volume, mix, and filter.
- Test Solution: Use the Assay stock solution, prepared by dissolving about 100 mg of Folic Acid in a 100-mL volumetric flask with about 40 mL of Mobile phase and 1 mL of 10% ammonium hydroxide to dissolve, then diluting with Mobile phase to volume.
- Chromatographic System:
  - Detector: 280 nm
  - Column: 4.0-mm × 25-cm; packing L1.
  - Flow Rate: About 1.2 mL per minute.
- Procedure: Inject about 10  $\mu$ L of the Test solution into the chromatograph and allow the chromatogram to run for not less than 2 times the retention time of folic acid. Measure the responses of all the peaks. The sum of the areas of all peaks, other than that of folic acid, is not greater than 2.0%. [1]

## Visualization of Pharmacopoeial Comparison

The following diagram illustrates the hierarchical approach to the control of **Folic Acid Impurity C** in the different pharmacopoeias.

Comparison of **Folic Acid Impurity C** control in major pharmacopoeias.

In conclusion, while the EP and BP identify and control **Folic Acid Impurity C** within a general limit for unspecified impurities, the USP adopts a total impurities approach. This comparative analysis provides essential information for ensuring compliance with the relevant pharmacopoeial standards for folic acid.

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## References

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- To cite this document: BenchChem. [A Comparative Analysis of Folic Acid Impurity C in Major Pharmacopoeias]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15352969#comparison-of-folic-acid-impurity-c-in-different-pharmacopoeias>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)